molecular formula C15H20N2O4 B11834090 Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate CAS No. 7150-82-5

Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate

Cat. No.: B11834090
CAS No.: 7150-82-5
M. Wt: 292.33 g/mol
InChI Key: HQXQISSSFIWXKP-UHFFFAOYSA-N
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Description

Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole core substituted with ethyl, bis(2-hydroxyethyl)amino, and carboxylate groups. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The specific synthesis of this compound may involve additional steps to introduce the ethyl, bis(2-hydroxyethyl)amino, and carboxylate groups.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This process is optimized for high yield and purity, using controlled reaction conditions and purification techniques to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bis(2-hydroxyethyl)amino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

7150-82-5

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

ethyl 5-[bis(2-hydroxyethyl)amino]-1H-indole-3-carboxylate

InChI

InChI=1S/C15H20N2O4/c1-2-21-15(20)13-10-16-14-4-3-11(9-12(13)14)17(5-7-18)6-8-19/h3-4,9-10,16,18-19H,2,5-8H2,1H3

InChI Key

HQXQISSSFIWXKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C=C2)N(CCO)CCO

Origin of Product

United States

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